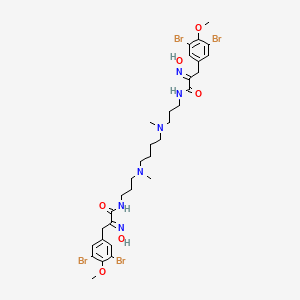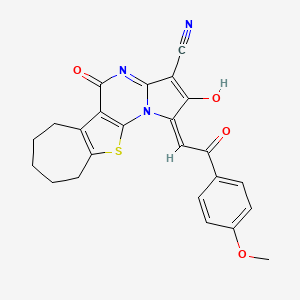
Cobimetinib-13C6 (racemate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobimetinib-13C6 (racemate) is a deuterium-labeled version of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound is used primarily for research purposes, particularly in the study of cancer therapies. Cobimetinib itself is known for its role in inhibiting the MEK pathway, which is crucial in the regulation of cell division and survival .
Preparation Methods
The preparation of Cobimetinib-13C6 (racemate) involves several synthetic steps. The process starts with (2S)-2-piperidinecarboxylic acid, which undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate. This intermediate then undergoes addition, reduction, and cyclization reactions to form another intermediate, which is finally condensed with a side chain to produce Cobimetinib . The industrial production methods are designed to be economical and environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Cobimetinib-13C6 (racemate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cobimetinib-13C6 (racemate) has a wide range of scientific research applications:
Mechanism of Action
Cobimetinib-13C6 (racemate) exerts its effects by inhibiting the MEK1 and MEK2 proteins, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in the regulation of cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-13C6 (racemate) effectively blocks the ERK pathway, leading to reduced cell division and increased cell death in cancer cells .
Comparison with Similar Compounds
Cobimetinib-13C6 (racemate) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer therapy.
Binimetinib: A selective MEK inhibitor used in the treatment of melanoma.
Selumetinib: Used in the treatment of neurofibromatosis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C21H21F3IN3O2 |
|---|---|
Molecular Weight |
537.27 g/mol |
IUPAC Name |
[3,4-difluoro-2-[(2-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/i4+1,7+1,9+1,12+1,15+1,16+1 |
InChI Key |
BSMCAPRUBJMWDF-RYKIASKTSA-N |
Isomeric SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)I)F)O |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
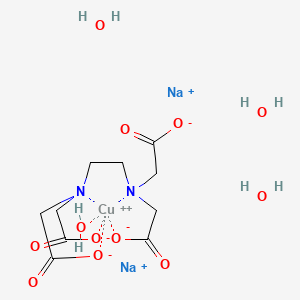

![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
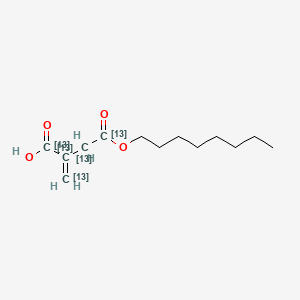
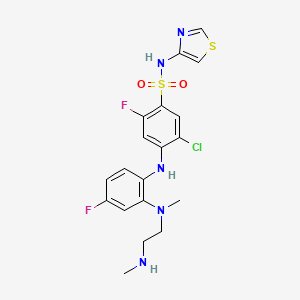
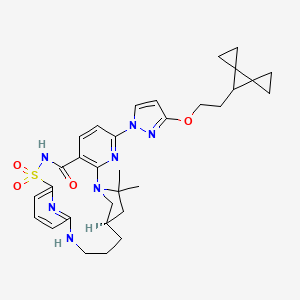
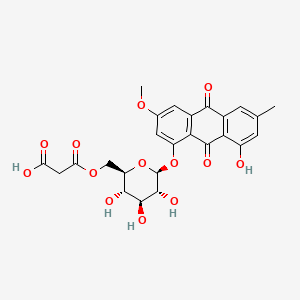
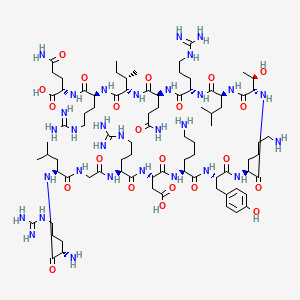

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
